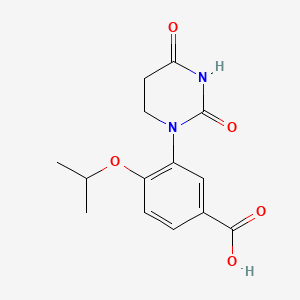
3-(2,4-Dioxohexahydropyrimidin-1-yl)-4-isopropoxy-benzoic acid
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid is an organic compound that features a benzoic acid core substituted with a diazinane ring and a propan-2-yloxy group. Compounds with such structures are often of interest in medicinal chemistry due to their potential biological activities.
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid typically involves multi-step organic reactions. A common approach might include:
Formation of the diazinane ring: This could be achieved through the cyclization of appropriate precursors under acidic or basic conditions.
Substitution on the benzoic acid core:
Final assembly: The final compound could be synthesized by coupling the diazinane ring with the substituted benzoic acid under suitable conditions.
Industrial Production Methods
Industrial production methods would likely involve optimizing the above synthetic routes for large-scale production. This could include the use of continuous flow reactors, efficient catalysts, and environmentally friendly solvents to enhance yield and reduce waste.
化学反応の分析
Types of Reactions
Oxidation: The compound may undergo oxidation reactions, particularly at the diazinane ring or the propan-2-yloxy group.
Reduction: Reduction reactions might target the carbonyl groups in the diazinane ring.
Substitution: The benzoic acid core can undergo electrophilic or nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: Reagents like alkyl halides for nucleophilic substitution or halogens for electrophilic substitution.
Major Products
The major products would depend on the specific reactions and conditions used. For example, oxidation might yield carboxylic acids or ketones, while reduction could produce alcohols or amines.
科学的研究の応用
Chemistry
Synthesis of Derivatives:
Biology
Enzyme Inhibition: It might act as an inhibitor for certain enzymes, making it useful in biochemical studies.
Medicine
Drug Development: Due to its structural features, it could be explored for developing new pharmaceuticals with anti-inflammatory or anticancer properties.
Industry
Catalysts: The compound or its derivatives might be used as catalysts in organic synthesis.
作用機序
The mechanism of action would depend on the specific biological target. For instance, if it acts as an enzyme inhibitor, it might bind to the active site of the enzyme, blocking substrate access and thus inhibiting the enzyme’s activity. The molecular targets and pathways would need to be identified through experimental studies.
類似化合物との比較
Similar Compounds
3-(2,4-dioxo-1,3-diazinan-1-yl)benzoic acid: Lacks the propan-2-yloxy group.
4-(propan-2-yloxy)benzoic acid: Lacks the diazinane ring.
Uniqueness
The presence of both the diazinane ring and the propan-2-yloxy group in 3-(2,4-dioxo-1,3-diazinan-1-yl)-4-(propan-2-yloxy)benzoic acid might confer unique biological activities or chemical reactivity compared to its simpler analogs.
特性
分子式 |
C14H16N2O5 |
|---|---|
分子量 |
292.29 g/mol |
IUPAC名 |
3-(2,4-dioxo-1,3-diazinan-1-yl)-4-propan-2-yloxybenzoic acid |
InChI |
InChI=1S/C14H16N2O5/c1-8(2)21-11-4-3-9(13(18)19)7-10(11)16-6-5-12(17)15-14(16)20/h3-4,7-8H,5-6H2,1-2H3,(H,18,19)(H,15,17,20) |
InChIキー |
HJJZHLYWVATXRN-UHFFFAOYSA-N |
正規SMILES |
CC(C)OC1=C(C=C(C=C1)C(=O)O)N2CCC(=O)NC2=O |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


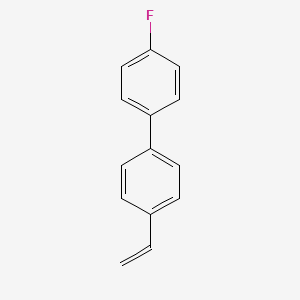
![rac-4,4-dimethyl-N-[(1R,2R)-2-methylcyclohexyl]-4,5-dihydro-1,3-thiazol-2-amine, trans](/img/structure/B13483522.png)
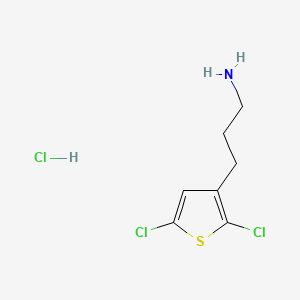
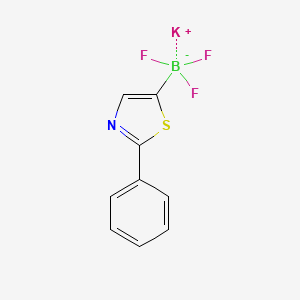
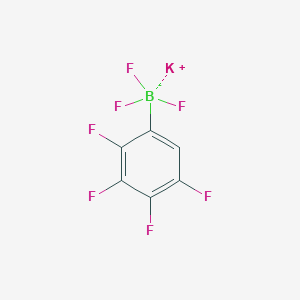

![2,2,2-trifluoroacetic acid;(1R,3S,5R,6R)-6-(trifluoromethyl)-2-azabicyclo[3.1.0]hexane-3-carboxylic acid](/img/structure/B13483559.png)
![Ethyl 3-butyl-1-(iodomethyl)-2-oxabicyclo[2.1.1]hexane-4-carboxylate](/img/structure/B13483560.png)

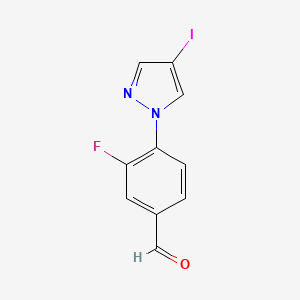
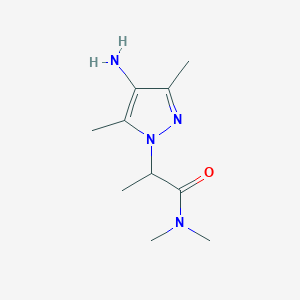
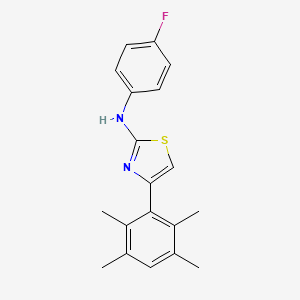
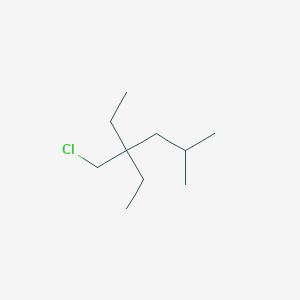
![1-[6-(3,5-Difluorophenyl)pyridin-2-yl]methanaminedihydrochloride](/img/structure/B13483607.png)
